molecular formula C17H13BrCl2N2O3 B445123 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B445123
M. Wt: 444.1g/mol
InChI Key: ZTVQMAHHSSYLIG-UHFFFAOYSA-N
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Description

The compound (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic molecule that features a pyrazole ring substituted with bromine and methyl groups, a furan ring, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole and furan rings with the dichlorophenoxy moiety using a suitable coupling agent, such as a palladium catalyst under Suzuki or Heck coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with similar compounds, such as:

  • (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methanone
  • (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]thiophene-2-yl}methanone

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of substituents in This compound

Properties

Molecular Formula

C17H13BrCl2N2O3

Molecular Weight

444.1g/mol

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H13BrCl2N2O3/c1-9-16(18)10(2)22(21-9)17(23)15-6-4-12(25-15)8-24-14-5-3-11(19)7-13(14)20/h3-7H,8H2,1-2H3

InChI Key

ZTVQMAHHSSYLIG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br

Origin of Product

United States

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